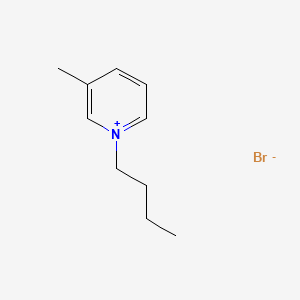

1-Butyl-3-methylpyridinium Bromide

Overview

Description

1-Butyl-3-methylpyridinium bromide (1-BMP) is an organic compound belonging to the pyridinium family of compounds. It is used in a variety of research applications, including synthesis and analysis of organic compounds, as well as in biochemical and physiological studies. 1-BMP is a colorless, nontoxic compound that is relatively stable in aqueous solutions. It is an important reagent in organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

Efficient Reagent for Bromination

1-Butyl-3-methylpyridinium bromide has been identified as an efficient and regioselective reagent for the bromination of anilines and phenols. It serves as both a reagent and a solvent in these reactions, which can be carried out without organic solvents, highlighting its potential in green chemistry (Borikar, Daniel, & Paul, 2009).

Adsorption Studies on Nano-Cages

The adsorption behavior of this compound on B12N12 nano-cages has been studied, revealing its electrostatic nature and significant impact on the dipole moment of the nano-cage. This study sheds light on the interaction between ionic liquids and nanostructures, which is crucial for developing advanced materials and nanotechnology applications (Ghasemi et al., 2019).

Biodegradation and Toxicity

Research has investigated the biodegradability and metabolite toxicity of pyridinium-based ionic liquids, including this compound. This study is important for understanding the environmental impact and designing more eco-friendly ionic liquids (Docherty et al., 2010).

Ecotoxicity on Microalgae

The ecotoxicity of this compound has been examined in microalgae, contributing to the understanding of the environmental impact of ionic liquids. Such studies are vital for assessing the potential risks associated with the use of these chemicals in various applications (Cho et al., 2008).

Thermophysical Properties

A thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, which is structurally similar to this compound, offers insights into the effects of cationic structure on the properties of these compounds. Understanding these properties is fundamental to the development of new solvents and applications in various fields (Bandrés et al., 2009).

Toxicological Evaluation and Bioremediation

Studies have also explored the cyto-genotoxicological impact of ionic liquids like 1-butyl-3-methylimidazolium bromide and the development of bioremediation processes for their removal. This research is pivotal for ensuring the safe use of these substances in various industrial applications (Thamke et al., 2019).

Fluorescence Quenching and Aggregation

Research on the fluorescence quenching aptitude of surfactant ionic liquids, including this compound, provides valuable information on their aggregation behavior and potential applications in analytical chemistry and materials science (Blesic et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound belongs to a class of chemicals known as ionic liquids, which have diverse applications due to their unique physicochemical properties .

Mode of Action

It has been suggested that replacing chloride by bromide for similar compounds was associated with strong-field shifts of the proton chemical shifts in pmr spectra of the cation . This suggests that the cation interacts weakly with bromide .

Biochemical Pathways

It has been reported that similar compounds can be fully mineralized by activated sludge microbial communities .

Pharmacokinetics

It is known that similar compounds can be fully mineralized by activated sludge microbial communities , suggesting potential biodegradability.

Result of Action

It has been reported that the biodegradation products of similar compounds were less toxic than the initial compound to a standard aquatic test organism, daphnia magna .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium Bromide. For instance, it has been suggested that the biodegradability of similar compounds by activated sludge microbial communities could be influenced by environmental conditions . Additionally, the deleterious effects of these materials on human health, safety, and environment, combined with their volatility and flammability, has led to increasing pressure for minimizing their use .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylpyridinium Bromide plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might be challenging in traditional solvents. For instance, it has been observed to interact with enzymes such as lipases and proteases, enhancing their activity and stability. The nature of these interactions often involves the stabilization of enzyme structures and the provision of a conducive environment for enzymatic reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound has been found to impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, it has been shown to interact with proteins and enzymes, leading to either inhibition or activation of their activity. These interactions can result in changes in gene expression, further influencing cellular processes. The binding interactions of this compound with biomolecules are often mediated by ionic and hydrogen bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cell viability and function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular and physiological functions. It is crucial to determine the appropriate dosage to avoid potential toxicity and adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic profile of cells. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWBXOERPGDFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049259 | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26576-85-2 | |

| Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-butyl-3-methylpyridinium bromide influence the process of zinc electrodeposition?

A: Research indicates that this compound acts as an inhibitor during zinc electrodeposition from acidic sulfate solutions. [] This inhibition leads to significant changes in the deposition process. Specifically, it affects the kinetics, decreasing the rate of zinc ion (Zn²⁺) reduction. [] This results in smoother and more refined zinc deposits, particularly at lower concentrations of the ionic liquid. [] Furthermore, this compound enhances the throwing power of the electrolyte solution, enabling a more even distribution of the deposited zinc. [] While it influences the crystallographic orientation, it doesn't alter the fundamental crystal structure of the deposited zinc. []

Q2: Can microorganisms break down this compound, and if so, what are the implications for its environmental fate?

A: Studies confirm that activated sludge microorganisms can indeed biodegrade this compound. [, ] This biodegradation occurs through a series of oxidation reactions targeting the alkyl side chains of the molecule. [] The process generates several intermediate products, including 1-hydroxybutyl-3-methylpyridinium, 1-(2-hydroxybutal)-3-methylpyridinium, 1-(2-hydroxyethyl)-3-methylpyridinium, and methylpyridine. [] This biodegradation pathway suggests that this compound is less likely to persist in the environment, reducing potential long-term ecological concerns. [] Interestingly, research also indicates that the biodegradation products exhibit lower toxicity compared to the parent compound, at least towards the aquatic test organism Daphnia magna. [] This suggests that biodegradation may mitigate the environmental risks associated with this compound. []

Q3: How does the length of the alkyl chain in pyridinium-based ionic liquids affect their biodegradability?

A: Research comparing the biodegradation of this compound, 1-hexyl-3-methylpyridinium bromide, and 1-octyl-3-methylpyridinium bromide reveals a correlation between alkyl chain length and biodegradability. [] While all three ionic liquids were found to be completely mineralized by activated sludge microbial communities, the rate of degradation varied. [] The study categorized only the octyl-substituted cation as "readily biodegradable," indicating faster degradation compared to the butyl and hexyl counterparts. [] This suggests that longer alkyl chains might facilitate a more efficient interaction with the microbial enzymes responsible for the degradation process, highlighting the role of structural features in biodegradability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)

![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)

![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)

![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)